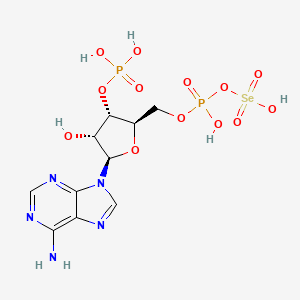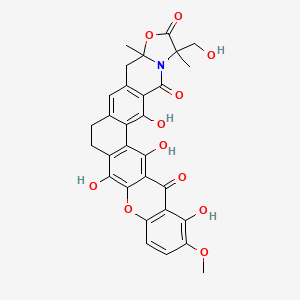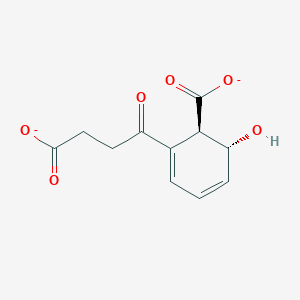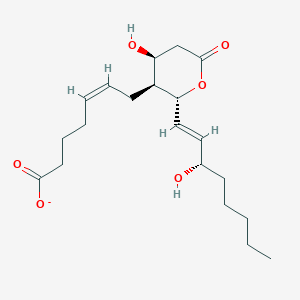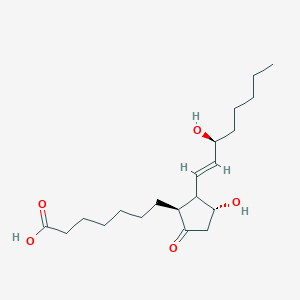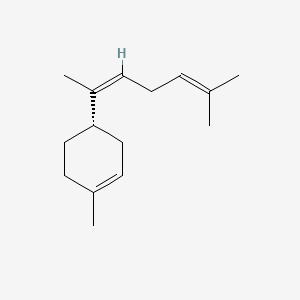
Piridronate sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Piridronate sodium is synthesized through a multi-step process involving the reaction of β-alanine with phosphorus trichloride and phosphorous acid. The reaction is typically carried out in solvents such as sulfolane at elevated temperatures (around 75°C). The optimal conditions involve using two equivalents of phosphorus trichloride and phosphorous acid to achieve a yield of approximately 63% .
Industrial Production Methods
The industrial production of this compound involves dissolving glycine and sucrose in water, followed by the addition of this compound. The solution is then adjusted to a pH of 5.5-6.7 using a phosphoric acid-phosphoric acid citric acid buffer solution. The final solution is filtered, sterilized using a microporous filter membrane, and filled into vials for injection .
Chemical Reactions Analysis
Types of Reactions
Piridronate sodium undergoes various chemical reactions, including:
Oxidation: Involves the conversion of the compound to its oxidized form.
Reduction: Involves the reduction of the compound to its reduced form.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for different therapeutic applications .
Scientific Research Applications
Piridronate sodium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on bone metabolism and osteoclast activity.
Medicine: Used in the treatment of bone-related diseases and conditions such as osteoporosis, Paget’s disease, and hypercalcemia of malignancy.
Industry: Employed in the production of pharmaceuticals and other chemical products
Mechanism of Action
Piridronate sodium exerts its effects by binding to hydroxyapatite crystals in bone, inhibiting the activity of osteoclasts, which are responsible for bone resorption. This leads to an increase in bone density and a decrease in the release of calcium from bones into the bloodstream. The compound is taken up by osteoclasts through fluid-phase endocytosis, where it disrupts their activity and prevents bone breakdown .
Comparison with Similar Compounds
Similar Compounds
Alendronate sodium: Another bisphosphonate used to treat osteoporosis and other bone conditions.
Risedronate sodium: Similar to alendronate, used for the treatment of osteoporosis and Paget’s disease.
Zoledronic acid: A more potent bisphosphonate used for similar indications but with a longer duration of action
Uniqueness
Piridronate sodium is unique in its specific binding affinity to hydroxyapatite crystals and its ability to inhibit osteoclast-mediated bone resorption without significantly affecting bone formation and mineralization. This makes it particularly effective in treating conditions associated with excessive bone resorption .
Properties
CAS No. |
100188-33-8 |
|---|---|
Molecular Formula |
C7H10NNaO6P2 |
Molecular Weight |
289.09 g/mol |
IUPAC Name |
sodium;hydroxy-(1-phosphono-2-pyridin-2-ylethyl)phosphinate |
InChI |
InChI=1S/C7H11NO6P2.Na/c9-15(10,11)7(16(12,13)14)5-6-3-1-2-4-8-6;/h1-4,7H,5H2,(H2,9,10,11)(H2,12,13,14);/q;+1/p-1 |
InChI Key |
LZNFXJFOLTVFOP-UHFFFAOYSA-M |
SMILES |
C1=CC=NC(=C1)CC(P(=O)(O)O)P(=O)(O)[O-].[Na+] |
Canonical SMILES |
C1=CC=NC(=C1)CC(P(=O)(O)O)P(=O)(O)[O-].[Na+] |
Synonyms |
2-(2-pyridyl)ethylidine-1,1-bisphosphonate 2-(2-pyridyl)ethylidine-1,1-bisphosphonate, monosodium salt 2-(2-pyridyl)ethylidine-1,1-bisphosphonate, x sodium salt 2-PEBP NE 97221 NE-97221 piridronate sodium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1aS,2R,4aS,7S,8aR)-3-[(E)-hept-1-enyl]-4-(hydroxymethyl)-6,6-dimethyl-2,4a,7,8-tetrahydro-1aH-oxireno[2,3-e]chromene-2,7-diol](/img/structure/B1262408.png)
